molecular formula C8H10N4 B11922284 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B11922284
M. Wt: 162.19 g/mol
InChI Key: PNSCXSIYZHHAGN-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the pyrazolo[1,5-a]pyrimidine core . The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding sites of these enzymes, it inhibits their activity, thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of stability and a broader range of reactivity, making it versatile for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C8H10N4/c1-5-8(9)6(2)12-7(11-5)3-4-10-12/h3-4H,9H2,1-2H3

InChI Key

PNSCXSIYZHHAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=NN12)C)N

Origin of Product

United States

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